5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by ethyl substituents at positions 5 and 6 of the pyrimidine core and a 4-ethylphenyl group at position 5. Triazolopyrimidines are synthetically versatile due to their ability to undergo substitutions at positions 5, 6, and 7, enabling fine-tuning of physicochemical and biological properties .
Properties
CAS No. |
922736-84-3 |
|---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5-ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H17N5/c1-3-10-5-7-11(8-6-10)13-12(4-2)19-15-17-9-18-20(15)14(13)16/h5-9H,3-4,16H2,1-2H3 |
InChI Key |
RQMFSGOXNJJFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2CC)N |
Origin of Product |
United States |
Preparation Methods
Chlorination to Activate the Core for Amination
The 7-hydroxy or 7-hydroxytriazolopyrimidine intermediates are treated with phosphoryl chloride (POCl₃) to introduce a 7-chloro substituent, generating reactive intermediates suitable for nucleophilic substitution by amines.
Chlorination of carboxylic acid derivatives using thionyl chloride or similar reagents yields acyl chlorides that serve as coupling partners for amines in subsequent steps.
Amination at the 7-Position
The 7-chloro intermediate undergoes nucleophilic substitution with various amines, including primary or secondary alkyl and aryl amines, to introduce the 7-amino substituent. For the target compound, reaction with 4-ethylphenylamine introduces the 6-(4-ethylphenyl) substituent adjacent to the amino group.
Amination is typically conducted in polar aprotic solvents such as N-methylpyrrolidone (NMP) or a mixture of ethanol/DMF with potassium carbonate as a base to facilitate substitution.
Summary of Typical Synthetic Sequence for Target Compound
Research Findings on Yields and Reaction Conditions
Yields of the chlorination and amination steps generally range from moderate to good (50–85%), depending on the substituents and reaction conditions.
The choice of solvent and temperature critically affects the substitution efficiency; NMP under nitrogen atmosphere is preferred for better yields and purity.
The presence of electron-donating groups such as ethyl on the phenyl ring at C6 is tolerated and can enhance biological activity, indicating the synthetic method's robustness in accommodating such groups.
Analytical Characterization
The synthesized compounds are typically characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
Chromatographic methods such as HPLC are used to assess purity and isolate the desired compound from reaction mixtures.
This comprehensive preparation method analysis for 5-Ethyl-6-(4-ethylphenyl)-triazolo[1,5-a]pyrimidin-7-amine integrates condensation, chlorination, and amination strategies supported by diverse literature sources. The synthetic approach allows for structural modifications at multiple positions, facilitating optimization for biological activity and physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit anticancer activity. For instance, compounds structurally related to 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antiviral Activity
Some studies have explored the antiviral potential of triazolo derivatives. Compounds similar to this compound have been tested for their ability to inhibit viral replication. This has implications for developing treatments against viral infections such as HIV and influenza .
Antimicrobial Effects
The compound also shows potential antimicrobial properties. Research has indicated that triazolo-pyrimidines can inhibit the growth of various bacterial strains. The presence of specific substituents on the triazole ring can enhance these effects .
Case Studies and Research Findings
Several studies have documented the biological activities of triazolo-pyrimidine derivatives:
- Synthesis and Anticancer Activity : A study synthesized a series of triazolo-pyrimidine derivatives and evaluated their anticancer activity against several human cancer cell lines. The results showed that certain modifications at the 7-position significantly increased cytotoxicity .
- Antiviral Screening : Another research effort focused on screening various triazolo derivatives for antiviral activity. Compounds with similar structures to this compound were found to exhibit significant inhibition against viral replication in vitro .
- Microbial Inhibition : A comprehensive study assessed the antimicrobial efficacy of several triazolo derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives demonstrated potent antimicrobial activity, suggesting potential applications in treating bacterial infections .
Comparative Analysis of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various triazolo derivatives | Induction of apoptosis in cancer cells |
| Antiviral | Similar triazole compounds | Inhibition of viral replication |
| Antimicrobial | Related triazoles | Growth inhibition of bacterial strains |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Mitochondrial Respiratory Chain:
Cardiovascular System: Acts as a coronary vasodilator and antihypertensive agent by interacting with specific receptors and enzymes.
Comparison with Similar Compounds
Pharmacological Activity
Anticancer Agents
- TTI-237: A triazolopyrimidine with a 5-chloro-6-(2,6-difluoro-4-[3-(methylamino)propoxy]phenyl) substitution, TTI-237 inhibits tubulin polymerization by binding to a unique site distinct from taxanes or vinca alkaloids. Its potency depends on trifluoroethylamino groups at position 5 and fluorine atoms at ortho positions on the phenyl ring .
- Compound 21 : 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (synthesized via nucleophilic substitution of 7-chloro precursors) demonstrated anti-tubercular activity, highlighting the role of ethyl and arylalkylamine substituents in enhancing target affinity .
Antimalarial Agents
- Compound 7 (N-(4-Ethylphenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine) : This analog, featuring a 5-methyl and 4-ethylphenyl group, showed moderate docking scores (-31.37 kcal/mol) against Plasmodium falciparum DHOD enzyme, a key target in malaria therapy .
Anti-inflammatory Agents
- 9f and 9g : Nitro-substituted tetrazolo-pyrimidines (e.g., 5-methyl-6-nitro derivatives with 4-chlorophenyl or 4-hydroxyphenylethyl groups) exhibited protective effects against LPS-induced acute lung injury, suggesting nitro groups enhance anti-inflammatory activity .
Structure-Activity Relationships (SAR)
Biological Activity
5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 922736-90-1 |
| Molecular Formula | C14H15N5 |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | GEUSZXDXIQNVKO-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression; thus, its inhibition can lead to cell cycle arrest in cancer cells. This selectivity towards tumor cells makes the compound a promising candidate for cancer therapy .
Biological Assays and Findings
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were found to be in the low micromolar range, indicating potent anti-cancer activity .
- Mechanistic Studies : In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound could be developed into an effective chemotherapeutic agent .
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a potential for combination therapies in clinical settings .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with similar compounds was conducted:
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| 5-Ethyl-6-(4-ethylphenyl)-[1,2,4]... | CDK2 Inhibition | ~5 | Selective for cancer cells |
| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibition | ~10 | Broader activity profile |
| Pyrazolo[4,3-e][1,2,4]triazolo... | CDK2 Inhibition | ~15 | Less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
